molecular formula C16H20BrNO5 B8664247 Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside

Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside

Cat. No.: B8664247
M. Wt: 386.24 g/mol
InChI Key: JZLAUALBZXMLIS-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is a synthetic compound widely utilized in carbohydrate chemistry research. Its unique structure, featuring acetyl and benzoyl groups, along with a bromine atom and a deoxy sugar moiety, enables precise control over glycosidic bond formation and regioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar derivative. The key steps include:

    Protection of Hydroxyl Groups: Protecting groups are introduced to the hydroxyl groups of the sugar derivative to prevent unwanted reactions.

    Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS).

    Acetylation and Benzoylation: Acetyl and benzoyl groups are introduced using acetic anhydride and benzoyl chloride, respectively.

    Deprotection: Removal of the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosylated derivatives and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is extensively used in:

    Carbohydrate Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.

    Biological Studies: As a molecular probe for studying carbohydrate-protein interactions.

    Material Science: In the development of carbohydrate-based materials.

Mechanism of Action

The compound exerts its effects primarily through its role in glycosylation reactions. Its unique structure allows for precise control over glycosidic bond formation, influencing the stereochemical outcomes and kinetics of these reactions. The molecular targets and pathways involved are primarily related to the enzymatic and chemical mechanisms underlying glycosylation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Acetylamino-4-O-benzoyl-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Lacks the bromine atom.

    Methyl 3-Acetylamino-4-O-benzoyl-6-chloro-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside provides unique reactivity and selectivity in glycosylation reactions, distinguishing it from similar compounds .

Properties

Molecular Formula

C16H20BrNO5

Molecular Weight

386.24 g/mol

IUPAC Name

[(2S,3S,4S,6S)-4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

InChI

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,15-/m0/s1

InChI Key

JZLAUALBZXMLIS-XGUBFFRZSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CBr)OC

Canonical SMILES

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.